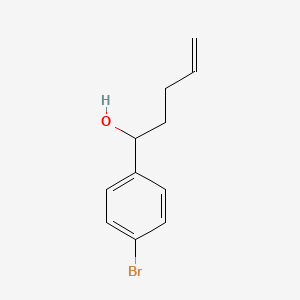

1-(4-Bromophenyl)pent-4-en-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Bromophenyl)pent-4-en-1-ol is a chemical compound with the molecular formula C11H13BrO . It has a molecular weight of 241.13 . This compound is typically stored at refrigerated temperatures .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H13BrO . The compound has a molecular weight of 241.13 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 241.13 . The compound is typically stored at refrigerated temperatures . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Applications De Recherche Scientifique

Cyclization of Unsaturated Alcohols

Rvović et al. (2011) detailed a method for the intramolecular cyclization of pent-4-en-1-ol through a ring-closing reaction with phenylselenyl halides. This study contributes to the understanding of how 1-(4-Bromophenyl)pent-4-en-1-ol might undergo similar reactions under certain conditions, providing a foundation for further research in organic synthesis and cyclization processes (Rvović et al., 2011).

Heck Reaction with Aryl Bromides

Berthiol et al. (2005) explored the Heck reaction of aryl bromides with pent-4-en-2-ol, a reaction closely related to the compounds under discussion. This research is significant for understanding the reaction pathways and products that might be expected when this compound undergoes similar reactions (Berthiol et al., 2005).

Pd-Mediated α-Arylation

Aiken et al. (2015) conducted a study on the Pd-mediated α-arylation of 1-aryl-1-(2-bromophenyl)but-2-yn-1-ols, including compounds similar to this compound. This research offers insights into potential applications in the synthesis of complex organic compounds, showcasing the versatility of these types of reactions (Aiken et al., 2015).

Phenylselenoetherification

Bugarčić et al. (2007) presented an improved method for the phenylselenoetherification of pent-4-en-1-ol, a reaction that could be applicable to the synthesis of this compound derivatives. This work contributes to the field of organic synthesis, particularly in the creation of cyclic ethers (Bugarčić et al., 2007).

Nonlinear Optical Properties

Shkir et al. (2019) investigated the nonlinear optical properties of several chalcone derivatives, including (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. This study is relevant for understanding the potential applications of this compound in optoelectronic and semiconductor devices (Shkir et al., 2019).

Crystallographic Studies

Zaini et al. (2018) performed structural properties and quantum chemical analysis on a new chalcone derivative of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one. Their findings provide a deeper understanding of the molecular structure and properties of similar compounds, which could be useful in the development of new materials and drugs (Zaini et al., 2018).

Mécanisme D'action

Mode of Action

It’s known that the double bond in pent-4-en-1-ol can react with a bromine atom in br2, forming a bromonium ion and a bromide ion . The oxygen atom in the hydroxyl group can then attack the bromonium ion, forming a three-membered ring with the two carbon atoms and the oxygen atom . This suggests that 1-(4-Bromophenyl)pent-4-en-1-ol might undergo similar reactions.

Biochemical Pathways

The compound might influence various biochemical pathways due to its potential interactions with different proteins or enzymes .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

Propriétés

IUPAC Name |

1-(4-bromophenyl)pent-4-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h2,5-8,11,13H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEKBWCBWPNKNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C1=CC=C(C=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2776238.png)

![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2776239.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2776242.png)

![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2776251.png)

![2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2776254.png)

![N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B2776255.png)

![Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2776257.png)

![2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2776258.png)